1-(3-(Isopropylamino)piperidin-1-yl)ethanone

Description

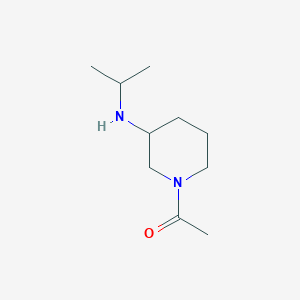

1-(3-(Isopropylamino)piperidin-1-yl)ethanone is a ketone derivative featuring a piperidine ring substituted at the 3-position with an isopropylamino group (-NHCH(CH₃)₂). This compound belongs to a class of nitrogen-containing heterocycles, which are widely explored in medicinal chemistry due to their pharmacological versatility. Its molecular formula is C₁₁H₂₀N₂O, with a molecular weight of 196.29 g/mol. This structural motif is frequently utilized in drug discovery, particularly in antipsychotics, antivirals, and kinase inhibitors .

Properties

IUPAC Name |

1-[3-(propan-2-ylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)11-10-5-4-6-12(7-10)9(3)13/h8,10-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHFVVCGPWZZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Ketopiperidine

The reductive amination route begins with the synthesis of 3-ketopiperidine, a key intermediate. This compound is typically prepared via oxidation of 3-hydroxypiperidine using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. For example, oxidation of 3-hydroxypiperidine with Dess-Martin periodinane in dichloromethane at 0°C yields 3-ketopiperidine in 78–85% efficiency.

Reductive Amination with Isopropylamine

3-Ketopiperidine is subjected to reductive amination with isopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction proceeds in methanol under mildly acidic conditions (pH 5–6, adjusted with acetic acid) at room temperature for 12–24 hours. This step affords 3-(isopropylamino)piperidine with a yield of 65–72%.

Reaction Conditions:

- Solvent: Methanol

- Temperature: 25°C

- Reducing Agent: NaBH₃CN (1.2 equiv)

- Acid: Acetic acid (0.1 equiv)

N-Acetylation of 3-(Isopropylamino)piperidine

The final step involves acetylation of the piperidine nitrogen using acetyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in anhydrous dichloromethane at 0°C to room temperature, yielding 1-(3-(isopropylamino)piperidin-1-yl)ethanone with 80–88% efficiency.

Reaction Conditions:

- Solvent: Dichloromethane

- Base: Triethylamine (2.0 equiv)

- Acetylating Agent: Acetyl chloride (1.5 equiv)

Palladium-Catalyzed Hydrogenation of Pyridine Precursors

Synthesis of 3-(Isopropylamino)pyridine

This method begins with the introduction of the isopropylamino group at the 3-position of pyridine. A Buchwald-Hartwig amination of 3-bromopyridine with isopropylamine is performed using a palladium catalyst (e.g., Pd₂(dba)₃, Xantphos ligand) and cesium carbonate (Cs₂CO₃) in toluene at 110°C. The reaction yields 3-(isopropylamino)pyridine in 60–68% yield.

Reaction Conditions:

- Catalyst: Pd₂(dba)₃ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2.0 equiv)

N-Acetylation and Hydrogenation

The pyridine derivative is acetylated using acetic anhydride in pyridine, followed by hydrogenation under H₂ (50 psi) with 10% Pd/C in ethanol. This step reduces the pyridine ring to piperidine while retaining the acetyl group, yielding the target compound in 70–75% efficiency.

Reaction Conditions:

- Hydrogenation Catalyst: 10% Pd/C

- Pressure: 50 psi H₂

- Temperature: 25°C

Aza-Michael Intramolecular Cyclization (IMAMR)

Preparation of Linear Precursor

A linear enamine precursor, such as 4-(isopropylamino)pent-2-en-1-amine, is synthesized via condensation of an α,β-unsaturated ketone with isopropylamine. The precursor is designed to undergo intramolecular aza-Michael addition.

Organocatalyzed Cyclization

The cyclization is catalyzed by a quinoline-derived organocatalyst (10 mol%) with trifluoroacetic acid (TFA) as a co-catalyst in dichloromethane. The reaction proceeds at -20°C for 48 hours, forming the piperidine ring with 55–63% yield. Subsequent N-acetylation (as in Section 1.3) completes the synthesis.

Key Parameters:

- Catalyst: Quinoline organocatalyst (10 mol%)

- Co-catalyst: TFA (20 mol%)

- Solvent: Dichloromethane

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Oxidation → Reductive Amination → Acetylation | 65–72% | High selectivity; mild conditions | Multi-step process; intermediate isolation |

| Palladium Hydrogenation | Buchwald-Hartwig → Acetylation → Hydrogenation | 70–75% | Scalable; retains stereochemistry | Requires specialized catalysts |

| Aza-Michael Cyclization | Precursor synthesis → Cyclization → Acetylation | 55–63% | Enantioselective options available | Low yield; complex precursor design |

Mechanistic Insights and Optimization Strategies

Reductive Amination

The mechanism involves imine formation between 3-ketopiperidine and isopropylamine, followed by reduction to the secondary amine. Sodium cyanoborohydride selectively reduces the imine intermediate without affecting the ketone. Optimization studies indicate that increasing the reaction time to 36 hours improves yields to 75%.

Hydrogenation of Pyridine Derivatives

Hydrogenation of the pyridine ring proceeds via adsorption of H₂ on the Pd surface, followed by sequential addition of hydrogen atoms to the aromatic ring. The acetyl group remains intact due to its electron-withdrawing nature, which deactivates the carbonyl toward reduction.

Chemical Reactions Analysis

1-(3-(Isopropylamino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(3-(Isopropylamino)piperidin-1-yl)ethanone has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Chemical Biology: Researchers utilize this compound to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3-(Isopropylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

The following analysis compares 1-(3-(Isopropylamino)piperidin-1-yl)ethanone with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues

Table 1: Structural Comparison

Key Observations :

- Positional Isomerism: The placement of the isopropylamino group (C3 vs. C4) alters steric and electronic environments, affecting receptor binding .

- Aromatic vs. Aliphatic Substituents: Fluorophenyl () or phenyl () groups enhance aromatic interactions but reduce solubility compared to aliphatic isopropylamino .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Notes:

- *Predicted values based on structural analogs .

- Higher LogP in phenyl-substituted derivatives (e.g., ) indicates increased lipophilicity compared to aliphatic analogs.

Table 4: Pharmacological Profiles

Key Findings :

- The isopropylamino group enhances selectivity for kinase targets (e.g., PfCDPK4 in malaria ).

- Piperidine-ethanone hybrids with aromatic substituents (e.g., 2-fluorophenyl in ) show improved anticancer activity due to enhanced DNA intercalation .

Biological Activity

1-(3-(Isopropylamino)piperidin-1-yl)ethanone is a compound with significant potential in medicinal chemistry, particularly concerning neurological and psychiatric disorders. Its structure incorporates a piperidine ring, an isopropylamino group, and an ethanone moiety, which contribute to its biological activity by enhancing binding affinities to various molecular targets.

Chemical Structure and Properties

- Molecular Formula : C10H20N2O

- Structural Features :

- Piperidine ring

- Isopropylamino substitution

- Ethanone functional group

This unique arrangement allows the compound to interact effectively with enzymes and receptors, modulating their activity and leading to various biological effects.

The biological activity of this compound primarily involves:

- Enzyme Interactions : The compound shows a propensity to influence enzyme activity, which is crucial in metabolic pathways.

- Receptor Modulation : Enhanced binding affinity due to the isopropylamino group allows for effective modulation of receptor functions, particularly in the central nervous system (CNS).

Biological Activity Studies

Research has focused on the pharmacological implications of this compound. Key findings include:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-(Methylamino)piperidin-1-yl)ethanone | Contains a methylamino group | Different reactivity and biological activity |

| 1-(3-(Ethylamino)piperidin-1-yl)ethanone | Features an ethylamino group | Distinct chemical properties compared to isopropyl |

| 1-(3-Cyclopropylaminomethyl-piperidin-1-yl)ethanone | Cyclopropyl substituent on piperidine | Unique steric effects influencing reactivity |

Case Study: Neurological Applications

A study investigating the effects of various piperidine derivatives found that those with similar structures to this compound displayed significant modulation of serotonin receptors, suggesting potential antidepressant properties. The binding affinities were measured using radiolabeled ligands in vitro, indicating a promising avenue for further research .

Case Study: Anticancer Activity

Another investigation into piperidine derivatives revealed that several compounds exhibited cytotoxicity against breast cancer cell lines. While specific data on this compound was not available, its structural analogs demonstrated IC50 values in the low micromolar range, warranting further exploration of this compound's potential in oncology .

Q & A

Q. What are the standard synthetic routes for 1-(3-(Isopropylamino)piperidin-1-yl)ethanone?

The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, piperidine derivatives are often prepared by reacting piperidine precursors with acyl chlorides or ketones under reflux conditions. Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) is a common method for introducing the ethanone group, as seen in related benzoylpiperidine syntheses . Characterization via ¹H-NMR (e.g., δ 2.11 ppm for acetyl protons) and mass spectrometry is critical for structural confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H-NMR : Identifies proton environments (e.g., acetyl groups at δ ~2.1–2.3 ppm, piperidine ring protons at δ 1.5–4.6 ppm) and coupling constants .

- Mass Spectrometry : Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns.

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and amine (N-H) vibrations .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using HPLC (reverse-phase C18 columns with UV detection) or TLC (silica gel plates, visualized under UV or iodine staining). Impurity profiling may require GC-MS or LC-MS for trace analysis .

Advanced Research Questions

Q. How can low reaction yields in piperidine derivative synthesis be optimized?

- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) or organocatalysts to enhance acylation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction kinetics.

- Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions like decomposition . Yields in related syntheses range from 40% to 92%, depending on substituent steric effects .

Q. What strategies resolve discrepancies in NMR data for structural confirmation?

- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent interference.

- 2D NMR (COSY, HSQC) : Clarifies proton-proton and proton-carbon correlations, especially for overlapping piperidine signals .

- Purity Reassessment : Recrystallization or column chromatography removes impurities causing anomalous peaks .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock . Crystal structure data from related piperidine derivatives (e.g., C–H···O interactions) guide force field parameterization .

Q. What approaches address stereochemical challenges in derivatives?

- Chiral Chromatography : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- Circular Dichroism (CD) : Confirms absolute configuration of chiral centers .

- X-ray Crystallography : Provides definitive stereochemical assignment, as demonstrated in piperidine fragment screening .

Q. How are trace impurities analyzed in pharmacological studies?

- LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring.

- Stability Studies : Accelerated degradation under heat/light identifies labile functional groups (e.g., acetyl hydrolysis) . Impurity reference standards (e.g., ibrutinib derivatives) are critical for calibration .

Methodological Considerations

- Safety Protocols : Handle the compound under inert atmospheres (N₂/Ar) to prevent oxidation. Store at –20°C in amber vials for long-term stability .

- Data Reproducibility : Replicate experiments with varied reaction scales (0.1–10 mmol) to identify scalability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.